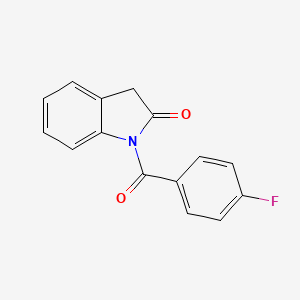

1-(4-fluorobenzoyl)-3H-indol-2-one

Description

Properties

CAS No. |

68770-71-8 |

|---|---|

Molecular Formula |

C15H10FNO2 |

Molecular Weight |

255.24 g/mol |

IUPAC Name |

1-(4-fluorobenzoyl)-3H-indol-2-one |

InChI |

InChI=1S/C15H10FNO2/c16-12-7-5-10(6-8-12)15(19)17-13-4-2-1-3-11(13)9-14(17)18/h1-8H,9H2 |

InChI Key |

LXKMZQIGKWZLQM-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2N(C1=O)C(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

Comparative Data Table of Preparation Methods

| Method | Reagents & Conditions | Solvent | Temperature | Reaction Time | Yield (%) | Purification | Notes |

|---|---|---|---|---|---|---|---|

| Sodium Hydride + 4-FBzCl | NaH (2 equiv), 4-fluorobenzoyl chloride (1.2 equiv) | Anhydrous THF | Room temperature | Overnight (~12-16 h) | Moderate to High | Crystallization or column chromatography | Common, reliable for N-acylation |

| Triethylamine Catalysis | Triethylamine (catalytic), 4-fluorobenzoyl chloride | Dichloromethane | Room temperature | Few hours | Moderate | Column chromatography | Milder, suitable for sensitive substrates |

| Microwave-Assisted Synthesis | NaH or TEA, 4-fluorobenzoyl chloride | DMF or similar | 100–120 °C (microwave) | 30–60 min | High | Column chromatography | Accelerated reaction, efficient |

| Multi-step N-Alkylation & Reduction | 4-fluorobenzyl bromide, reduction agents (Fe/NH4Cl) | DMF, EtOH/H2O | 0–100 °C | Hours to overnight | Moderate | Column chromatography | Allows further functionalization |

Abbreviations: 4-FBzCl = 4-fluorobenzoyl chloride; NaH = sodium hydride; TEA = triethylamine; DMF = dimethylformamide.

Research Findings and Optimization Insights

Base Selection: Sodium hydride is preferred for strong deprotonation and high reactivity but requires careful handling due to its reactivity with moisture. Triethylamine offers a milder alternative but may result in longer reaction times or lower yields in some cases.

Solvent Effects: Anhydrous THF is commonly used for sodium hydride reactions due to its aprotic nature and ability to solubilize reactants. Dichloromethane is suitable for triethylamine-mediated reactions. DMF is favored in microwave-assisted protocols because of its high boiling point and microwave absorption properties.

Purification Techniques: Column chromatography using silica gel with eluents such as cyclohexane/ethyl acetate or ethyl acetate/n-hexane is standard for isolating pure products. Crystallization from ethanol is also effective for certain derivatives.

Microwave Technology: Microwave-assisted synthesis significantly reduces reaction times while maintaining or improving yields. This technique is increasingly applied in medicinal chemistry for rapid library synthesis.

Chemical Reactions Analysis

1-(4-Fluorobenzoyl)-3H-indol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and indole derivatives.

Scientific Research Applications

1-(4-Fluorobenzoyl)-3H-indol-2-one has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory disorders.

Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Material Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules and natural products.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzoyl)-3H-indol-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.

Pathways: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Physicochemical and Structural Comparisons

Table 1. Key Properties of Selected Compounds

*Estimated based on analogs.

Q & A

Q. What are the recommended synthetic routes for 1-(4-fluorobenzoyl)-3H-indol-2-one, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation followed by cyclization. For example, Friedel-Crafts condensation of fluorobenzene with chloroacetyl chloride using AlCl₃ as a catalyst produces intermediates like 4-fluoro phenacyl chloride. Subsequent cyclization with ZnCl₂ or other Lewis acids yields the indole core . Optimization strategies include:

- Catalyst screening : Compare AlCl₃, ZnCl₂, or FeCl₃ for cyclization efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.

- Temperature control : Maintain 80–100°C during cyclization to avoid decomposition.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity product.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

Methodological Answer:

- FT-IR : Expect C=O stretch at ~1680–1700 cm⁻¹ (fluorobenzoyl group) and N-H stretch at ~3200–3400 cm⁻¹ (indole NH) .

- ¹H/¹³C NMR : Key signals include:

- X-ray crystallography : Resolve crystal packing and confirm substituent geometry (e.g., planarity of the indole ring and fluorobenzoyl orientation) .

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling .

- First aid :

- Storage : Keep in airtight containers at –20°C, away from oxidizing agents.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT calculations, molecular docking) predict the electronic properties and biological interactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. The electron-withdrawing fluorobenzoyl group lowers LUMO energy, enhancing electrophilicity .

- Molecular docking : Use software like MOE or AutoDock to simulate binding with targets (e.g., kinases or DNA). Focus on hydrogen bonding (indole NH) and π-π stacking (fluorobenzoyl ring) interactions .

Q. What strategies resolve contradictions in reported biological activity data of fluorobenzoyl-indole derivatives across studies?

Methodological Answer:

- Assay standardization : Replicate experiments under identical conditions (pH, temperature, cell lines).

- Purity validation : Confirm compound integrity via HPLC (>95% purity) and mass spectrometry .

- Meta-analysis : Compare datasets using tools like PRISMA to identify confounding variables (e.g., solvent effects or metabolite interference) .

Q. What experimental approaches elucidate the mechanism of action of this compound in enzyme inhibition studies?

Methodological Answer:

- Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to determine inhibition type (competitive/non-competitive).

- Site-directed mutagenesis : Modify putative binding residues (e.g., catalytic lysine in kinases) to confirm target engagement .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess interaction strength .

Q. How do structural modifications at the 3-position of the indole ring influence the physicochemical and pharmacological properties of this compound derivatives?

Methodological Answer:

- Substituent effects :

- Pharmacokinetic profiling : Use logP measurements and Caco-2 cell assays to correlate substituents with bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.